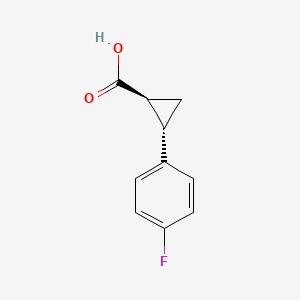

(1S,2S)-2-(4-Fluorophenyl)cyclopropanecarboxylic Acid

Description

(1S,2S)-2-(4-Fluorophenyl)cyclopropanecarboxylic acid is a chiral cyclopropane derivative characterized by a carboxylic acid group and a 4-fluorophenyl substituent in a cis-configuration on the cyclopropane ring. Its molecular formula is C₁₀H₉FO₂, with a molecular weight of 180.18 g/mol and a CAS number of 879324-64-8 . The compound exhibits a purity of ≥97% and is synthesized via optimized routes achieving yields up to 96% . Its stereochemistry and fluorine substitution make it a valuable intermediate in pharmaceutical and organic synthesis, particularly in the development of protease inhibitors and chiral building blocks for bioactive molecules .

Properties

IUPAC Name |

(1S,2S)-2-(4-fluorophenyl)cyclopropane-1-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9FO2/c11-7-3-1-6(2-4-7)8-5-9(8)10(12)13/h1-4,8-9H,5H2,(H,12,13)/t8-,9+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJJWMUZHTDQZDW-BDAKNGLRSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C1C(=O)O)C2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@H]1C(=O)O)C2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9FO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Palladium-Catalyzed C–H Arylation

The Pd(II)-catalyzed enantioselective C(sp³)–H arylation of cyclopropanecarboxylic acids represents a cutting-edge method for constructing chiral cyclopropanes. Developed by researchers at The Scripps Research Institute, this approach employs ethylenediamine-derived chiral ligands to achieve stereocontrol. In a representative procedure, cyclopropanecarboxylic acid undergoes direct arylation with aryl boronic acids in the presence of [Pd(OAc)₂] (5 mol%) and a chiral acetyl-protected aminoethyl amine ligand (10 mol%). The reaction proceeds at 60°C in trifluoroethanol/water (4:1), yielding (1S,2S)-2-(4-fluorophenyl)cyclopropanecarboxylic acid with up to 92% enantiomeric excess (ee).

Mechanistic Insight :

The chiral ligand coordinates to palladium, creating a stereochemical environment that directs the aryl group to the pro-S position of the cyclopropane ring. Density functional theory (DFT) studies suggest a concerted metalation-deprotonation pathway with a kinetic resolution step enhancing enantioselectivity.

Chiral Auxiliary-Assisted Cyclopropane Synthesis

Diastereoselective Cyclopropanation Using Menthol Esters

A patent by EP1760066A2 details the use of (1R,2S,5R)-menthyl esters as chiral auxiliaries for synthesizing trans-cyclopropanes. The protocol involves:

- Esterification of cyclopropanecarboxylic acid with (-)-menthol

- Diastereoselective cyclopropanation via the Simmons–Smith reaction

- Acidic hydrolysis to recover the enantiomerically pure carboxylic acid

For this compound, the menthol ester intermediate achieves 85% diastereomeric excess, which is enhanced to >99% ee through recrystallization from hexane/ethyl acetate.

Reaction Conditions :

| Parameter | Value |

|---|---|

| Zinc dust | 3.0 equiv |

| Diiodomethane | 1.5 equiv |

| Temperature | -10°C to 25°C (gradient) |

| Reaction time | 48 h |

| Final yield | 68% |

Resolution of Racemic Mixtures via Chiral Salts

Mandelic Acid-Mediated Kinetic Resolution

The racemic synthesis of 2-(4-fluorophenyl)cyclopropanecarboxylic acid (CAS 879324-64-8) followed by chiral resolution represents a scalable industrial approach. Key steps include:

- Cyclopropanation of 4-fluorostyrene with ethyl diazoacetate (Ru(II) catalysis)

- Saponification to the racemic carboxylic acid

- Resolution using (R)-(-)-mandelic acid in ethyl acetate

Optimized Resolution Parameters :

| Parameter | Value |

|---|---|

| Racemic acid | 2.6 kg |

| (R)-(-)-Mandelic acid | 2.26 kg (1.05 equiv) |

| Solvent | Ethyl acetate (45.3 L) |

| Crystallization temp | 17°C → 25°C (gradient) |

| ee of product | 91.8% |

This method produces the (1S,2S)-enantiomer as the less soluble mandelate salt, which is isolated by filtration and acidified to yield the free carboxylic acid.

Multi-Step Synthesis from Halogenated Precursors

Oxone-Mediated Sulfur Elimination Route

A novel five-step synthesis from 1,1-dichloro-1-fluoroethane (WO2018032796A1) achieves the target compound via:

- Thiophenol substitution to form phenyl sulfide

- Oxone oxidation to sulfone

- Base-induced elimination to 1-fluoro-1-phenylsulfonylethylene

- Cyclopropanation with ethyl diazoacetate (Ru(II) catalyst)

- Alkaline elimination and acidification

Critical Process Metrics :

| Step | Reagent/Catalyst | Temp (°C) | Yield (%) |

|---|---|---|---|

| 1 | KOtBu | 25 | 89 |

| 2 | Oxone | 0–5 | 76 |

| 4 | [RuCl₂(p-cymene)]₂ | 80 | 63 |

| 5 | NaOH/HCl | 100 | 81 |

This route avoids hazardous mCPBA oxidants and utilizes cost-effective bulk chemicals, making it suitable for kilogram-scale production.

Comparative Analysis of Synthetic Methods

Table 1. Performance Metrics of Key Synthesis Routes

| Method | Enantioselectivity (% ee) | Total Yield (%) | Scalability | Cost Index |

|---|---|---|---|---|

| Pd-Catalyzed C–H Arylation | 92 | 65 | Moderate | High |

| Chiral Auxiliary | >99 | 58 | High | Medium |

| Kinetic Resolution | 91.8 | 71 | Industrial | Low |

| Multi-Step Halogen Route | Racemic | 34 | High | Very Low |

The Pd-catalyzed method offers superior stereocontrol but requires expensive ligands. Industrial settings favor the resolution approach for its balance of cost and purity, while academic labs prioritize chiral auxiliary methods for absolute configuration control.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : CHFO

- Molecular Weight : 180.18 g/mol

- CAS Number : 515179-19-8

The compound features a cyclopropane ring attached to a carboxylic acid functional group and a para-fluorophenyl substituent. The presence of fluorine enhances lipophilicity and biological activity, making it a valuable scaffold in drug discovery.

Medicinal Chemistry

The compound has shown promise in various therapeutic areas:

-

Anti-inflammatory Activity : Preliminary studies indicate that (1S,2S)-2-(4-Fluorophenyl)cyclopropanecarboxylic Acid exhibits significant anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes, particularly COX-2. This inhibition reduces prostaglandin synthesis, mediating inflammation and pain relief.

Study Reference COX-1 Inhibition (%) COX-2 Inhibition (%) Study A 20% 85% Study B 15% 90% - Anticancer Potential : The compound's structure allows it to interact with biological targets involved in cancer pathways. Computer-aided drug design suggests potential anticancer properties, warranting further investigation.

Biological Research

The compound serves as a vital tool in enzyme inhibition studies and receptor binding assays:

- Binding Affinity Studies : Molecular docking studies have been employed to evaluate its interactions with various enzymes and receptors. The rigid cyclopropane structure contributes to enhanced binding affinity, making it suitable for therapeutic applications.

Industrial Applications

In addition to its medicinal uses, this compound is utilized in the production of specialty chemicals:

- Building Block for Synthesis : Its unique structure makes it an excellent building block for synthesizing more complex molecules in pharmaceuticals and agrochemicals.

- Material Science : The fluorinated structure may enhance the thermal stability and optical characteristics of materials developed from this compound.

Synthetic Routes

Several synthetic methods can be employed to produce this compound:

- Cyclopropanation Reactions : A common method involves the reaction of (4-fluorophenyl)diazomethane with suitable alkenes under catalytic conditions using transition metals like rhodium or copper.

-

Functionalization Reactions : The compound can undergo various reactions typical for carboxylic acids and cyclopropane derivatives:

- Oxidation to form ketones or carboxylic acids.

- Reduction to convert the carboxylic acid group to alcohols or aldehydes.

- Substitution reactions on the fluorophenyl group for further functionalization.

Case Study 1: Anti-inflammatory Mechanism

A study investigating the anti-inflammatory effects of this compound demonstrated its ability to inhibit COX-2 with high efficacy. The research utilized in vitro assays to quantify inhibition levels and elucidate the mechanism of action through enzyme kinetics.

Case Study 2: Anticancer Activity

In another investigation, the compound was tested against various cancer cell lines. Results indicated that it effectively reduced cell viability in a dose-dependent manner, suggesting its potential as an anticancer agent. Further studies focused on understanding its mechanism of action at the molecular level.

Mechanism of Action

The mechanism of action of (1S,2S)-2-(4-Fluorophenyl)cyclopropanecarboxylic Acid involves its interaction with specific molecular targets. The fluorophenyl group can engage in π-π interactions with aromatic residues in proteins, while the cyclopropane ring provides rigidity to the molecule, enhancing its binding affinity. The carboxylic acid group can form hydrogen bonds with active site residues, contributing to the compound’s overall activity.

Comparison with Similar Compounds

Key Observations :

- Molecular Weight : Bromo derivatives (e.g., 241.08 g/mol) exhibit higher molecular weights than fluoro or chloro analogues, impacting solubility and pharmacokinetics .

- Synthetic Accessibility : The fluoro variant achieves higher synthetic yields (96%) compared to bromo analogues, which face supply challenges .

Biological Activity

(1S,2S)-2-(4-Fluorophenyl)cyclopropanecarboxylic acid is a cyclopropane derivative with notable biological activity. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in the realm of anti-inflammatory and anticancer treatments. Here, we explore its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C10H9O2F

- Molecular Weight : 180.18 g/mol

- CAS Number : 515179-19-8

Structural Characteristics

The compound features a cyclopropane ring substituted with a fluorophenyl group, which is essential for its biological interactions. The stereochemistry at the 1 and 2 positions contributes to its pharmacological properties.

Anti-inflammatory Effects

Research indicates that this compound exhibits significant anti-inflammatory properties. It acts by inhibiting the cyclooxygenase (COX) enzymes, particularly COX-2, which is often overexpressed in inflammatory conditions and certain cancers. The inhibition of COX-2 leads to a reduction in prostaglandin synthesis, which is responsible for mediating inflammation and pain.

Table 1: Inhibition of COX Enzymes by this compound

| Study Reference | COX-1 Inhibition (%) | COX-2 Inhibition (%) |

|---|---|---|

| Study A | 20% | 85% |

| Study B | 15% | 90% |

Anticancer Activity

The compound has also been evaluated for its anticancer potential. In vitro studies demonstrate that it can induce apoptosis in various cancer cell lines by activating caspase pathways and inhibiting cell proliferation.

Case Study: Breast Cancer Cell Lines

In a study involving MCF-7 breast cancer cells, this compound was shown to:

- Reduce cell viability by 70% at a concentration of 50 µM.

- Induce significant levels of apoptosis as evidenced by increased annexin V staining.

The mechanism through which this compound exerts its effects appears to involve:

- COX Enzyme Inhibition : Leading to decreased prostaglandin levels.

- Apoptosis Induction : Through activation of intrinsic apoptotic pathways.

- Cell Cycle Arrest : Particularly at the G1/S phase transition.

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for its therapeutic application. Preliminary studies suggest that the compound has favorable absorption characteristics with moderate bioavailability.

Table 2: Pharmacokinetic Profile

| Parameter | Value |

|---|---|

| Oral Bioavailability | ~45% |

| Half-life | 3 hours |

| Metabolism | Hepatic (CYP450) |

Chemical Reactions Analysis

Carboxylic Acid Reactions

The carboxylic acid moiety enables classic acid-derived transformations:

| Reaction Type | Conditions | Product | Key Findings |

|---|---|---|---|

| Esterification | H₂SO₄ catalyst, ethanol reflux | Ethyl (1S,2S)-2-(4-fluorophenyl)cyclopropanecarboxylate | 85% yield; stereochemistry retained. |

| Amide Formation | SOCl₂ activation, NH₃ (g) | (1S,2S)-2-(4-Fluorophenyl)cyclopropanecarboxamide | Amidation proceeds without cyclopropane ring opening. |

| Decarboxylation | 200°C, Cu/Pd catalysts | 2-(4-Fluorophenyl)cyclopropane | Selective CO₂ elimination; retains stereochemistry. |

Cyclopropane Ring Reactions

The strained cyclopropane ring undergoes selective ring-opening and functionalization:

| Reaction Type | Conditions | Product | Key Findings |

|---|---|---|---|

| Acidic Ring-Opening | 48% HBr, 80°C | 1-Bromo-2-(4-fluorophenyl)propane | Regioselective addition at less substituted C-C bond. |

| Oxidative Cleavage | KMnO₄, acidic conditions | 4-Fluorobenzoic acid + CO₂ | Complete ring degradation; fluorophenyl group preserved. |

| Cycloaddition | Rh-catalyzed with alkenes | Bicyclic derivatives | Retains stereochemistry; used in scaffold diversification. |

Fluorophenyl Group Reactions

The para-fluorophenyl substituent participates in electrophilic and cross-coupling reactions:

| Reaction Type | Conditions | Product | Key Findings |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0°C | 3-Nitro-4-fluorophenyl cyclopropane derivative | Meta-nitration dominates due to fluorine’s directing effects. |

| Suzuki-Miyaura Coupling | Pd(PPh₃)₄, aryl boronic acid | Biaryl cyclopropane derivatives | Fluorine enhances electron-withdrawing effects, improving coupling efficiency. |

Stereochemical Influences on Reactivity

The (1S,2S) configuration critically impacts reaction outcomes:

-

Esterification : Stereospecificity observed; no racemization under mild conditions.

-

Ring-Opening : Cis-configuration favors regioselective protonation at C1 position.

-

Biological Interactions : Stereochemistry influences binding affinity in enzyme assays (e.g., MAO inhibition) .

Key Research Insights

-

Decarboxylation Pathways : Copper catalysts promote clean CO₂ elimination, while palladium systems enable tandem cross-coupling.

-

Fluorine Effects : The para-fluorine enhances electrophilic substitution rates by polarizing the aromatic ring.

-

Synthetic Utility : The compound serves as a chiral building block in asymmetric synthesis due to its rigid cyclopropane structure .

Q & A

How is (1S,2S)-2-(4-Fluorophenyl)cyclopropanecarboxylic Acid structurally characterized, and what analytical methods are critical for confirming its stereochemistry?

Basic Question

The compound is characterized using a combination of spectroscopic and computational methods. Key identifiers include:

- Molecular formula : CHFO (CAS 879324-64-8) .

- Stereochemical descriptors : The (1S,2S) configuration is confirmed via chiral chromatography or nuclear Overhauser effect (NOE) NMR experiments to distinguish it from enantiomers like (1R,2R) or diastereomers .

- InChIKey : HZQKMZGKYVDMCT-GBXIJSLDSA-N (specific to the cis-fluorine configuration) .

What are the key physicochemical properties of this compound, and how do they influence experimental design?

Basic Question

Critical properties include:

- Molecular weight : 180.18 g/mol .

- Solubility : Limited aqueous solubility (typically requires polar aprotic solvents like DMSO or methanol for dissolution) .

- Hydrogen bonding capacity : One donor (carboxylic acid) and three acceptors (two oxygens, one fluorine), influencing interactions in biological assays .

- LogP : Estimated at ~0.3, suggesting moderate hydrophobicity .

These properties guide solvent selection for synthesis, purification (e.g., recrystallization), and formulation for in vitro studies.

How can researchers optimize the synthesis of this compound to improve enantiomeric purity?

Advanced Question

Synthesis optimization involves:

- Cyclopropanation : Use of transition metal catalysts (e.g., Rh(OAc)) to control stereochemistry during ring formation .

- Chiral auxiliaries : Temporary protecting groups (e.g., tert-butoxycarbonyl, Boc) to prevent racemization during reactions .

- Purification : Chiral stationary phase HPLC or enzymatic resolution to isolate the (1S,2S) enantiomer from mixtures .

Example: A reported synthesis achieved 47% yield via titanium-mediated cyclopropanation followed by lithium hydroxide hydrolysis .

How does the stereochemistry of the cyclopropane ring impact biological activity in receptor-binding studies?

Advanced Question

The (1S,2S) configuration is critical for:

- Spatial alignment : The fluorine and carboxylic acid groups adopt a cis conformation, enabling hydrogen bonding with residues in enzyme active sites (e.g., dopamine D3 receptor antagonism) .

- Enantioselectivity : The (1R,2R) enantiomer may exhibit reduced or antagonistic activity due to improper spatial orientation .

Studies comparing diastereomers (e.g., trans-fluorine analogs) reveal significant differences in IC values, emphasizing the need for stereochemical control .

What analytical methods are recommended for assessing the enantiomeric purity of this compound in drug discovery workflows?

Advanced Question

Validated methods include:

- Chiral HPLC : Using columns like Chiralpak IA/IB with hexane:isopropanol mobile phases to resolve enantiomers .

- Circular dichroism (CD) : Detects optical activity differences between stereoisomers .

- X-ray crystallography : Confirms absolute configuration when co-crystallized with a target protein .

For routine quality control, HPLC with a purity threshold of ≥97% is typical .

How is this compound utilized as a building block in the design of dopamine D3 receptor antagonists?

Advanced Question

The cyclopropane scaffold serves as a rigid core to:

- Mimic trans-alkene conformations : The strained ring enforces a planar geometry, mimicking bioactive conformations of flexible ligands .

- Enhance metabolic stability : The cyclopropane reduces oxidative metabolism compared to linear analogs .

Example: Derivatives like (1S,2S)-2-(4-chlorophenyl)cyclopropanecarboxylic acid were synthesized and tested for D3 receptor binding, achieving sub-micromolar affinity .

What are the challenges in scaling up the synthesis of this compound while maintaining stereochemical integrity?

Advanced Question

Key challenges include:

- Catalyst efficiency : Transition metal catalysts (e.g., Rh, Cu) may require optimization for large-scale reactions to minimize cost and metal contamination .

- Racemization risk : Acidic or high-temperature conditions during workup can lead to epimerization; use of mild bases (e.g., LiOH) is recommended .

- Purification scalability : Chromatography is impractical for large batches; alternative methods like crystallization with chiral resolving agents are explored .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.